molecular formula C14H7Cl2F2N3OS2 B2701962 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1203274-93-4

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2701962
CAS No.: 1203274-93-4
M. Wt: 406.25
InChI Key: GQOGBRHTDMILTE-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a thiophene ring, and a urea moiety. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a thiourea derivative with α-haloketones under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable thiophene boronic acid and a halogenated thiazole derivative.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate derivative to form the urea moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. For example, its potential antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-difluorophenyl)urea stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

    1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-dichlorophenyl)urea: This compound differs by having chlorine atoms instead of fluorine atoms, which may affect its reactivity and biological activity.

    1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-dibromophenyl)urea:

    1-(4-(2,5-Dichlorothiophen-3-yl)thiazol-2-yl)-3-(2,6-dimethylphenyl)urea:

Properties

IUPAC Name

1-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2F2N3OS2/c15-10-4-6(12(16)24-10)9-5-23-14(19-9)21-13(22)20-11-7(17)2-1-3-8(11)18/h1-5H,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGBRHTDMILTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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